molecular formula C7H13NO2 B2471628 (3R)-1-methylpiperidine-3-carboxylic acid CAS No. 952480-19-2

(3R)-1-methylpiperidine-3-carboxylic acid

Cat. No. B2471628
CAS RN: 952480-19-2
M. Wt: 143.186
InChI Key: AYIXGVABNMIOLK-ZCFIWIBFSA-N
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Description

“(3R)-1-methylpiperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 952480-19-2 . It has a molecular weight of 143.19 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “(3R)-1-methyl-3-piperidinecarboxylic acid” and its InChI Code is "1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1" .


Physical And Chemical Properties Analysis

“this compound” is a white solid at room temperature .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to (3R)-1-methylpiperidine-3-carboxylic acid, demonstrate significant biocatalyst inhibition in microbial fermentation processes. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae are crucial for understanding and improving the yield and titer of fermentatively produced chemicals. These acids impact cell membrane integrity and intracellular pH, offering insights into engineering microbial strains with enhanced tolerance and industrial performance (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal for producing bio-based plastics. This review outlines solvent developments for LLX, highlighting the role of ionic liquids and traditional solvent systems. It discusses the economic and environmental impacts of using different solvents for acid recovery, which is relevant for the extraction processes involving this compound and its derivatives (Sprakel & Schuur, 2019).

Carboxylic Acid Bioisosteres in Drug Design

The review on carboxylic acid bioisosteres, including those structurally related to this compound, offers insights into overcoming the challenges in drug design. These bioisosteres are explored for their potential to improve pharmacological profiles by altering bioactivity, selectivity, or physiochemical properties. The advancements in novel carboxylic acid substitutes underscore their importance in modern drug design and development (Horgan & O’ Sullivan, 2021).

Applications in Biomass Conversion

Research on lactic acid production from biomass sheds light on the potential of carboxylic acids, including this compound derivatives, in green chemistry. Lactic acid's derivatives, obtained through biotechnological routes, can serve as precursors for various chemicals. This exploration emphasizes the role of this compound in sustainable chemistry and its applications in producing environmentally friendly chemicals (Gao, Ma, & Xu, 2011).

Anticancer Agents

The exploration of cinnamic acid derivatives, which share functional similarities with this compound, in anticancer research is significant. These compounds have been investigated for their potential in traditional and recent antitumor agents. The review discusses the chemical aspects of cinnamic acid derivatives and their synthesis and biological evaluation in anticancer research, offering perspectives on the therapeutic potentials of this compound-related structures (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

(3R)-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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